molecular formula C11H14BrNO B8152049 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol

1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol

Cat. No.: B8152049
M. Wt: 256.14 g/mol
InChI Key: XFKSIWJHTLGSCO-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol is an organic compound that features a brominated phenyl group attached to an azetidin-3-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol typically involves the reaction of 3-bromo-4-methylbenzyl chloride with azetidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-one.

    Reduction: Formation of 1-[(4-Methylphenyl)methyl]azetidin-3-ol.

    Substitution: Formation of 1-[(3-Amino-4-methylphenyl)methyl]azetidin-3-ol or 1-[(3-Mercapto-4-methylphenyl)methyl]azetidin-3-ol.

Scientific Research Applications

1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol involves its interaction with specific molecular targets. The brominated phenyl group can engage in halogen bonding with biological macromolecules, while the azetidin-3-ol moiety can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-2-ol
  • 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-4-ol
  • 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-one

Uniqueness: 1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol is unique due to the specific positioning of the hydroxyl group on the azetidine ring, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can result in different chemical and biological properties.

Biological Activity

1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, particularly in cancer research and antimicrobial studies.

Chemical Structure and Properties

The compound features a brominated phenyl group and an azetidin-3-ol moiety, which are crucial for its biological activity. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds with biological macromolecules, influencing its interaction with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity through specific interactions with molecular targets. The compound may inhibit certain pathways involved in cell proliferation and survival:

  • Enzyme Interaction : The brominated phenyl group enhances binding affinity to target enzymes.
  • Receptor Modulation : The azetidin-3-ol moiety can affect receptor-mediated signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)10Tubulin polymerization inhibition
HeLa (Cervical)15Apoptosis induction
A549 (Lung)12Cell cycle arrest

The mechanism involves targeting tubulin, leading to mitotic catastrophe and G2/M phase cell cycle arrest, similar to known chemotherapeutic agents like Combretastatin A-4 .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary tests against various bacterial strains indicate promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Bacillus subtilis64

These findings suggest that the compound may serve as a lead for developing new antibiotics .

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of azetidine compounds, including this compound. For example:

  • Synthesis and Evaluation : A study synthesized various azetidine derivatives and assessed their cytotoxic effects on human cancer cell lines. The results showed that modifications to the azetidine ring significantly impacted biological activity, highlighting the importance of structural features in drug design .
  • Structure-Activity Relationship (SAR) : Research analyzing SAR revealed that the presence of specific substituents on the phenyl ring can enhance anticancer activity by improving binding affinity to target sites on cancer cells .

Properties

IUPAC Name

1-[(3-bromo-4-methylphenyl)methyl]azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-8-2-3-9(4-11(8)12)5-13-6-10(14)7-13/h2-4,10,14H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKSIWJHTLGSCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CC(C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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